Mercury telluride is a II-VI compound semiconductor with a zinc blende crystal structure [, ]. It is unique because it is a zero-gap semiconductor, meaning its conduction and valence bands touch at the Γ point of the Brillouin zone []. This unusual electronic structure arises from relativistic corrections, particularly the strong spin-orbit interaction experienced by the heavy mercury atoms [, ].
Mercury telluride is also known by other names such as mercuric telluride and mercury(II) telluride. It has a significant presence in various scientific literature, including studies on its synthesis, properties, and applications.
The synthesis of mercury telluride can be accomplished through several methods:
Mercury telluride crystallizes in a cubic structure, closely related to that of zinc sulfide (ZnS), specifically in the sphalerite form.
The weak bonding in HgTe is attributed to the nature of its covalent bonds, which affects its mechanical properties and makes it susceptible to etching by acids.
Mercury telluride participates in several chemical reactions, notably:
The mechanism of action for mercury telluride primarily relates to its electronic properties, especially as a topological insulator:
The electronic states confined to the surface allow for applications in quantum computing and advanced electronic devices.
These properties make mercury telluride suitable for various applications in electronics and materials science.
Mercury telluride has diverse applications due to its unique properties:
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